molecular formula C8H10F2O B13595137 4-(Difluoromethyl)-4-ethynyloxane

4-(Difluoromethyl)-4-ethynyloxane

Cat. No.: B13595137
M. Wt: 160.16 g/mol
InChI Key: IEHSCBQKFZMDCM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-4-ethynyloxane is a chemical compound that features both difluoromethyl and ethynyl functional groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4-ethynyloxane typically involves the introduction of difluoromethyl and ethynyl groups onto an oxane ring. One common method involves the use of difluoromethylation reagents and ethynylation reactions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . Ethynylation can be performed using acetylene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-4-ethynyloxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Difluoromethyl)-4-ethynyloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-4-ethynyloxane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the ethynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-4-ethynyloxane: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-4-propynyloxane: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness

4-(Difluoromethyl)-4-ethynyloxane is unique due to the presence of both difluoromethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

4-(difluoromethyl)-4-ethynyloxane

InChI

InChI=1S/C8H10F2O/c1-2-8(7(9)10)3-5-11-6-4-8/h1,7H,3-6H2

InChI Key

IEHSCBQKFZMDCM-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)C(F)F

Origin of Product

United States

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